molecular formula C16H18N2O4 B3035675 (3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 338402-35-0

(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

Cat. No.: B3035675
CAS No.: 338402-35-0
M. Wt: 302.32 g/mol
InChI Key: HWTWFWZMQROPBL-NTEUORMPSA-N
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Description

(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes an acetyl group, an ethyl group, and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 1-acetyl-4-ethylpiperazine-2,5-dione under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of alcohol derivatives of the piperazine ring.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-4-ethylpiperazine-2,5-dione: Lacks the methoxyphenyl group, resulting in different chemical properties.

    4-methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the piperazine ring.

    N-acetylpiperazine: Similar piperazine structure but lacks the methoxyphenyl and ethyl groups.

Uniqueness

(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the methoxyphenyl and piperazine moieties makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-17-14(9-12-5-7-13(22-3)8-6-12)16(21)18(11(2)19)10-15(17)20/h5-9H,4,10H2,1-3H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTWFWZMQROPBL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CN(C(=O)C1=CC2=CC=C(C=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)CN(C(=O)/C1=C\C2=CC=C(C=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Reactant of Route 2
(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Reactant of Route 3
(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Reactant of Route 4
(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Reactant of Route 5
(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Reactant of Route 6
(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

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